molecular formula C11H12N2OS B2826145 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine CAS No. 156171-60-7

4-(3-Ethoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B2826145
CAS No.: 156171-60-7
M. Wt: 220.29
InChI Key: PDBDQXKEOHSFBS-UHFFFAOYSA-N
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Description

Significance of 2-Aminothiazole (B372263) Derivatives in Contemporary Medicinal Chemistry

The introduction of an amino group at the 2-position of the thiazole (B1198619) ring gives rise to the 2-aminothiazole moiety, a structural motif of profound importance in medicinal chemistry. nih.govmdpi.com This scaffold is a key component in numerous clinically approved drugs and a vast number of investigational molecules. The broad spectrum of biological activities associated with 2-aminothiazole derivatives underscores their therapeutic potential. nih.govmdpi.comnih.gov

Table 1: Reported Biological Activities of 2-Aminothiazole Derivatives

Biological ActivityTherapeutic Area
AnticancerOncology
AntimicrobialInfectious Diseases
Anti-inflammatoryImmunology
AntiviralInfectious Diseases
Kinase InhibitionOncology, Immunology
NeuroprotectiveNeurology

This table is illustrative and not exhaustive of all reported activities.

The significance of the 2-aminothiazole core lies in its ability to serve as a versatile building block. The amino group provides a convenient handle for further chemical modifications, allowing for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. These studies are crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For instance, the 2-aminothiazole scaffold is a key feature in the structure of the pan-Src kinase inhibitor Dasatinib, a medication used in the treatment of chronic myelogenous leukemia. nih.gov

Overview of the 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine Core Structure in Academic Investigations

The core structure of this compound combines the privileged 2-aminothiazole moiety with a 3-ethoxyphenyl substituent at the 4-position of the thiazole ring. While direct and extensive academic investigations specifically focused on this exact molecule are not widely documented in publicly available literature, the rationale for its study can be inferred from research on closely related analogs.

Research on analogous compounds, such as those with methoxy or other alkoxy groups at various positions on the phenyl ring, has been more extensively reported. These studies often explore their potential as inhibitors of various enzymes, including kinases, or as agents with antimicrobial or anticancer properties. The findings from these investigations provide a foundational understanding that can be extrapolated to predict the potential areas of interest for this compound.

Rationale for Focused Academic Research on this compound

The rationale for dedicated academic research into this compound stems from the established importance of the 2-aminothiazole scaffold and the recognized impact of phenyl ring substitution patterns on biological activity. The exploration of this specific isomer is driven by the need to systematically map the chemical space around the 4-phenyl-thiazol-2-ylamine core to discover novel compounds with improved therapeutic profiles.

Key motivations for its investigation include:

Structure-Activity Relationship (SAR) Elucidation: By synthesizing and evaluating this compound and comparing its biological activity to its ortho- and para-isomers, researchers can gain valuable insights into the SAR of this class of compounds. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Exploration of Novel Biological Targets: The unique stereoelectronic profile conferred by the 3-ethoxy substituent may enable this molecule to interact with biological targets that are not effectively modulated by other isomers. This could lead to the discovery of new therapeutic applications.

Kinase Inhibitor Development: The 2-aminothiazole scaffold is a well-established template for the design of kinase inhibitors. nih.govsemanticscholar.org Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The specific substitution pattern of this compound could offer a unique binding mode to the ATP-binding pocket of certain kinases, potentially leading to the development of novel and selective inhibitors.

Antimicrobial and Anticancer Potential: Given the broad-spectrum antimicrobial and anticancer activities reported for many 2-aminothiazole derivatives, it is logical to investigate whether this compound exhibits similar or enhanced properties. nih.govmdpi.com

In essence, the focused academic research on this compound is a strategic endeavor to expand the understanding of the chemical and biological properties of 4-aryl-thiazol-2-ylamine derivatives, with the ultimate goal of identifying new lead compounds for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-4-8(6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBDQXKEOHSFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies for the 4 3 Ethoxy Phenyl Thiazol 2 Ylamine Scaffold

Functionalization of the Thiazole (B1198619) Ring System

The thiazole ring is an electron-rich heterocyclic system, but its reactivity is significantly influenced by the substituents it bears. The presence of the electron-donating amino group at the C2 position and the phenyl group at the C4 position modulates the electron density and, consequently, the regioselectivity of substitution reactions on the thiazole nucleus.

The 2-aminothiazole (B372263) core is highly activated towards electrophilic attack. The electron-donating nature of the amino group directs incoming electrophiles primarily to the C5 position, which is the most nucleophilic site on the ring.

Halogenation: Bromination is a common electrophilic substitution reaction for 2-aminothiazole derivatives. The reaction of 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine with bromine in a suitable solvent, such as acetic acid or chloroform, is expected to yield the corresponding 5-bromo derivative, 5-Bromo-4-(3-ethoxy-phenyl)-thiazol-2-ylamine, selectively and in high yield. This 5-halo-substituted product is a key intermediate for further functionalization, particularly for introducing new groups via nucleophilic substitution or cross-coupling reactions.

Nitration and Nitrosation: While direct nitration can sometimes be harsh, nitrosation at the C5 position is also a known reaction for activated 2-aminothiazoles. Treating this compound with a nitrosating agent like isoamyl nitrite can introduce a nitroso group at the C5 position. nih.gov This group can be subsequently oxidized to a nitro group or reduced to an amino group, providing a pathway to 5-amino or 5-nitro derivatives.

The general reactivity order for electrophilic substitution on the 2-aminothiazole ring is C5 > C4. However, since the C4 position is already substituted in the target molecule, electrophilic attack occurs almost exclusively at the C5 position.

Table 1: Regioselectivity in Electrophilic Substitution of this compound

Reaction Type Reagent Primary Product
Bromination Br₂ in CH₃COOH 5-Bromo-4-(3-ethoxy-phenyl)-thiazol-2-ylamine
Nitrosation Isoamyl nitrite 4-(3-Ethoxy-phenyl)-5-nitroso-thiazol-2-ylamine

Direct nucleophilic substitution of hydrogen on the thiazole ring is generally difficult due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of a good leaving group, such as a halogen, or activation of the ring.

Two primary strategies can be employed for nucleophilic substitution on the this compound scaffold:

Substitution at the C5 Position: Following electrophilic halogenation as described in section 3.1.1, the resulting 5-bromo derivative can undergo nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace the bromide, allowing for the introduction of various functional groups at this position. acs.org

Substitution at the C2 Position: The exocyclic amino group at C2 can be converted into a diazonium salt via diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid). acs.orgorganic-chemistry.org This diazonium salt is an excellent leaving group and can be readily displaced by a variety of nucleophiles, including halides (Sandmeyer reaction), cyanide, and hydroxyl groups. This provides a robust method for introducing diverse substituents at the C2 position, fundamentally altering the core structure.

Reactions Involving the Exocyclic Amino Group at Position 2

The exocyclic amino group at the C2 position is a key site for derivatization, behaving as a typical, albeit slightly less basic, aromatic amine. Its nucleophilicity allows for a wide range of reactions to introduce new functionalities.

Acylation and Sulfonylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides in the presence of a base to form the corresponding amides. nih.govijsdr.org Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride) yields stable sulfonamides. nih.govnih.gov These reactions are fundamental for creating libraries of compounds with diverse substituents.

Alkylation: While direct N-alkylation can sometimes lead to mixtures of mono- and di-alkylated products or even involve the ring nitrogen, it can be achieved under controlled conditions. A more specific method involves reductive amination or coupling with alkyl halides after initial acylation/sulfonylation to control reactivity. researchgate.net

Formation of Schiff Bases and Related Structures: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). This reaction provides a straightforward way to append new aryl or alkyl groups to the scaffold. chemicalbook.com

Diazotization and Azo Coupling: As mentioned previously, the C2-amino group can be diazotized. The resulting diazonium salt is not only a precursor for nucleophilic substitution but can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to produce brightly colored azo dyes. nih.govresearchgate.net

Table 2: Common Derivatization Reactions of the C2-Amino Group

Reaction Type Reagent Example Product Class
Acylation Acetyl Chloride N-(4-(3-ethoxyphenyl)thiazol-2-yl)acetamide
Sulfonylation Benzenesulfonyl Chloride N-(4-(3-ethoxyphenyl)thiazol-2-yl)benzenesulfonamide
Schiff Base Formation Benzaldehyde N-benzylidene-4-(3-ethoxyphenyl)thiazol-2-amine
Diazotization NaNO₂, HCl 4-(3-ethoxyphenyl)thiazol-2-yldiazonium chloride

Chemical Modifications of the Phenyl and Ethoxy Moieties

The 3-ethoxy-phenyl group offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's steric and electronic properties.

Electrophilic Aromatic Substitution on the Phenyl Ring: The ethoxy group (-OEt) is an activating, ortho-, para- directing group for electrophilic aromatic substitution. libretexts.orgmsu.edu This means that reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation on the phenyl ring will be directed to the positions ortho and para to the ethoxy group (positions 2, 4, and 6). Position 4 is sterically favored over the two equivalent ortho positions (2 and 6). The position attached to the thiazole ring (position 1) is already substituted. Therefore, electrophilic attack will predominantly yield a mixture of 2-, 4-, and 6-substituted isomers on the phenyl ring.

Cleavage of the Ethoxy Group: The ether linkage of the ethoxy group can be cleaved under strong acidic conditions, typically using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comwikipedia.org This reaction converts the ethoxy group into a hydroxyl group, yielding the corresponding phenol, 3-(2-aminothiazol-4-yl)phenol. This phenolic derivative can then be used for further functionalization, such as O-alkylation with different alkyl halides to introduce novel ether chains or conversion to esters.

Synthesis of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold is an excellent platform for creating such hybrid molecules. nih.gov

Thiazole-Chalcone Hybrids: The exocyclic amino group can be acylated with a suitable acetyl-containing aromatic acid, followed by a Claisen-Schmidt condensation with various aromatic aldehydes to form thiazole-chalcone hybrids. acs.orgnih.govnih.govmdpi.com Chalcones are known for their diverse biological activities, and combining them with the thiazole moiety can lead to synergistic effects.

Thiazole-Pyrimidine Hybrids: The nucleophilic amino group can participate in condensation reactions to build larger heterocyclic systems. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused or linked pyrimidine rings, resulting in thiazolo[3,2-a]pyrimidine structures or other thiazole-pyrimidine conjugates. nih.govtandfonline.comsciforum.net

Thiazole-Triazole Hybrids: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for creating hybrid molecules. The this compound scaffold can be functionalized with either an azide or a terminal alkyne group. This functionalized intermediate can then be "clicked" with a complementary molecule (an alkyne or azide, respectively) that contains another pharmacophore to create a 1,2,3-triazole-linked hybrid molecule. nih.govnih.govmdpi.com

These strategies demonstrate the immense potential of the this compound core as a starting point for the synthesis of complex, multi-functional molecules for a wide range of applications.

Biological Activity and Mechanistic Insights in Vitro Studies

In Vitro Evaluation of Antimicrobial Properties

The 2-aminothiazole (B372263) scaffold is a core component in many compounds recognized for their antimicrobial properties. nanomedicine-rj.com Derivatives of this structure have demonstrated a broad spectrum of activity against various microbial pathogens, including bacteria and fungi. nih.gov

Thiazole (B1198619) derivatives have been evaluated for their antibacterial effects against a panel of both Gram-positive and Gram-negative bacteria. Studies on related N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl] compounds have demonstrated activity against Gram-positive strains such as Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus, as well as Gram-negative organisms like Salmonella typhi, Escherichia coli, and Klebsiella aerogenes. nih.gov The presence of different substituents on the phenyl ring influences the potency of these compounds. researchgate.net For instance, some derivatives bearing an electron-withdrawing group at the 4-position of the phenyl ring were found to be more active against Gram-positive bacteria. researchgate.net Similarly, research on other 1,3-thiazole derivatives showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov

Table 1: Representative In Vitro Antibacterial Activity of Related Thiazole Derivatives

Compound Class Bacterial Strain Activity/Result Reference
N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl] derivatives S. aureus (Gram-positive) Active nih.gov
N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl] derivatives E. coli (Gram-negative) Active nih.gov
2-(4-substituted phenyl)-3(2H)-isothiazolones Gram-positive bacteria More active with electron-withdrawing groups researchgate.net
1,3-Thiazole derivatives Methicillin-resistant S. aureus (MRSA) Notable activity nih.gov

This table is illustrative of the general activity of the thiazole class and not specific to 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine unless otherwise stated.

The antifungal potential of the thiazole nucleus is well-documented. nih.gov A study on (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), a compound structurally similar to the subject of this article, demonstrated high-efficiency, broad-spectrum antifungal activity. frontiersin.orgnih.gov It was effective against pathogenic fungi including yeast strains like Candida and Cryptococcus, and filamentous fungi such as Aspergillus. frontiersin.orgnih.gov The minimum inhibitory concentration (MIC) for this compound against various pathogenic fungi was reported to be in the range of 0.0625–4 µg/ml. frontiersin.orgnih.gov Other research on different thiazole analogs showed significant effects against the yeasts Cryptococcus neoformans and Saccharomyces cerevisiae, with moderate activity against Candida albicans and weaker effects against the filamentous fungus Aspergillus fumigatus. nih.gov

Table 2: In Vitro Antifungal Activity of a Related Thiazole Derivative

Compound Fungal Type Pathogen Examples MIC Range Reference

This table presents data for a closely related compound to illustrate the potential of the chemical class.

Thiazole-containing compounds have emerged as a promising class of agents against Mycobacterium tuberculosis. Various 2-aminothiazole derivatives have been synthesized and evaluated for their antitubercular properties. nih.gov Research on substituted 4-phenyl thiazole derivatives revealed good in vitro anti-tubercular activities against the Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting MIC values between 1 µM and 61.2 µM. nih.gov The thiazole scaffold is considered a promising template for the development of new anti-tubercular drugs. nih.gov Further studies on 2-aminothiazolyl isoxazoles have also identified them as valuable antitubercular chemotypes with potent bactericidal activity. nih.gov

In Vitro Anticancer Activity Studies on Cell Lines

The thiazole scaffold is a privileged structure in medicinal chemistry and is integral to numerous compounds with anticancer properties. nih.govnih.gov

Derivatives of 4-phenylthiazol-2-amine have been evaluated for their cytotoxic effects against various human cancer cell lines. In one significant study, thiazole derivatives were tested against a panel including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). researchgate.net The results indicated that the presence of an ethoxy group on the molecule enhanced its cytotoxic potency. researchgate.net Another study on different analogs showed significant growth inhibition against the CNS cancer cell line SNB-75 and the non-small cell lung cancer cell line EKVX. nih.gov The MCF-7 breast cancer cell line has frequently been used to screen thiazole compounds, with several derivatives demonstrating potent antiproliferative activity. mdpi.commdpi.com

Table 3: In Vitro Anticancer Activity of Related Thiazole Derivatives

Cell Line Cancer Type Compound Class/Observation IC₅₀ / Result Reference
MCF-7 Breast Adenocarcinoma Thiazole derivative (Compound 4c) 2.57 ± 0.16 µM mdpi.com
MCF-7 Breast Adenocarcinoma 1,3-Thiazole derivative (Compound 4) 5.73 µM mdpi.com
NCI-H460 Non-Small Cell Lung Cancer Thiazole derivative with ethoxy group Higher efficiency than doxorubicin researchgate.net
SF-268 CNS Cancer Thiazole derivative with ethoxy group Higher efficiency than doxorubicin researchgate.net

IC₅₀ is the half-maximal inhibitory concentration. This table includes data from closely related thiazole derivatives to illustrate the potential of the chemical class.

Investigations into the mechanisms underlying the anticancer effects of thiazole derivatives have revealed their ability to interfere with key cellular processes. One study found that a potent thiazole derivative induced cell cycle arrest at the G1/S phase in MCF-7 cancer cells. mdpi.com This compound also significantly increased the percentage of cells undergoing both early and late apoptosis compared to untreated control cells. mdpi.com The study reported a 43.9-fold increase in early apoptosis and a 32.8-fold increase in late apoptosis in treated MCF-7 cells. mdpi.com

Furthermore, some thiazole derivatives have been shown to target specific cellular pathways. The same active compound was found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis, with an IC₅₀ of 0.15 µM. mdpi.com Other mechanistic studies on related thiazole compounds have pointed to the inhibition of histone acetylase activity as a potential mode of action for their antiproliferative effects. mdpi.com In the context of antifungal activity, a related thiazole hydrazine compound was found to increase reactive oxygen species (ROS) in C. albicans, leading to significant DNA damage and cell death, a mechanism that also has relevance in cancer therapy. frontiersin.orgnih.gov

In Vitro Anti-inflammatory and Analgesic Effects

Inhibition of Inflammatory Mediators (e.g., LPS-induced TNF, IL-8 Release)

No specific data is available for this compound.

In Vitro Enzyme Inhibition Investigations

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No specific data is available for this compound.

Monoamine Oxidase Inhibition (MAO-A, MAO-B)

No specific data is available for this compound.

Inhibition of Other Therapeutically Relevant Enzyme Targets (e.g., Kinases, DHFR)

No specific data is available for this compound.

In Vitro Antioxidant Activity

No specific data is available for this compound.

Further experimental research is required to elucidate the specific biological activities and mechanistic insights of this compound.

In Vitro Anti-leishmanial Activity

Research into the therapeutic potential of thiazole derivatives has identified this compound as a compound of interest in the search for new anti-leishmanial agents. A key study investigated a series of 4-phenyl-1,3-thiazol-2-amines for their activity against the promastigote forms of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. researchgate.netnih.govresearchgate.net

In this research, this compound was one of eight analogues synthesized and evaluated. researchgate.net The study aimed to assess how different chemical groups attached to the phenyl ring would influence the compound's biological activity. researchgate.net The anti-leishmanial activity was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the parasite population. researchgate.net

The findings revealed that this compound demonstrated activity against L. amazonensis promastigotes, exhibiting an IC50 value of 53.12 µM. researchgate.netnih.gov To assess the compound's selectivity towards the parasite over host cells, its cytotoxicity was tested against three different cell lines: THP-1 (human monocytic cells), L929 (mouse fibroblasts), and Vero (monkey kidney epithelial cells). researchgate.netresearchgate.net

The cytotoxicity assays, which determine the half-maximal cytotoxic concentration (CC50), are crucial for calculating the selectivity index (SI). The SI, a ratio of CC50 to IC50, provides an indication of the compound's therapeutic window. For this compound, the study reported a selectivity index of 4.80 when considering its effect on Vero cells. researchgate.netnih.gov Among the four compounds in the series that showed activity, this compound was found to have a notable biological effect. researchgate.net

The research highlights that the 4-phenyl-1,3-thiazol-2-amine scaffold is a promising starting point for the development of new drugs against leishmaniasis. researchgate.netnih.govresearchgate.net

In Vitro Activity of this compound Against Leishmania amazonensis Promastigotes and Mammalian Cell Lines researchgate.netnih.gov
Compound NameTarget Organism/Cell LineParameterValue (µM)
This compoundLeishmania amazonensis (Promastigote)IC5053.12
THP-1 (Human Monocytes)CC50101.50
L929 (Mouse Fibroblasts)CC5054.06
Vero (Monkey Kidney Epithelial Cells)CC50255.00
Selectivity Index (Vero/L. amazonensis)SI4.80

Structure Activity Relationship Sar Studies for 4 3 Ethoxy Phenyl Thiazol 2 Ylamine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 4-phenyl-thiazol-2-ylamine derivatives can be finely tuned by introducing different chemical groups at three main positions: the phenyl ring, the thiazole (B1198619) ring, and the 2-amino group. These substitutions influence factors like target binding, selectivity, and pharmacokinetic properties.

The nature and position of substituents on the phenyl ring at the 4-position of the thiazole core are critical determinants of biological activity. While specific data on the 3-ethoxy group is part of a broader understanding, studies on various analogs provide significant insights.

Electron-withdrawing groups have been shown to enhance the biological activity in several instances. For example, in a series of antifungal compounds, derivatives with strongly electronegative atoms like fluorine and chlorine at the para-position of the phenyl ring displayed significantly enhanced antifungal activity. nih.gov This suggests that an augmented electron density on the aromatic ring can be beneficial. nih.gov Similarly, for antibacterial and antifungal activities, compounds with electron-withdrawing groups such as nitro and fluoro at the para-position of the phenyl ring showed maximum inhibition against various strains. mdpi.com

Conversely, electron-donating groups can also positively influence activity, indicating that the optimal substitution depends on the specific biological target. For instance, a methoxy group (another alkoxy group similar to ethoxy) at the 4-position of the phenyl ring led to a great increase in binding affinity and selectivity for human adenosine A3 receptors. nih.gov In another study on antimicrobial agents, a 4-methoxy substitution was found to be advantageous against both MRSA and E. coli. nih.gov

The position of the substituent is also crucial. A study on antimycobacterial agents highlighted that the activity of bromo-substituted compounds followed the order of para > meta > ortho, demonstrating a clear positional effect. mdpi.com This underscores the importance of the spatial arrangement of the substituent on the phenyl ring for optimal interaction with the biological target.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

SubstituentPositionObserved EffectBiological ActivityReference
Fluorine, Chlorinepara (4-)Significantly enhanced activityAntifungal nih.gov
Nitro, Fluoropara (4-)Maximum inhibitionAntibacterial & Antifungal mdpi.com
Methoxypara (4-)Increased binding affinity and selectivityAdenosine A3 receptor antagonism nih.gov
Bromopara > meta > orthoDecreasing activity with positional changeAntimycobacterial mdpi.com
Di-ethoxy2,4-Potent Poly(ADP-Ribose) Polymerase-1 inhibitionAnticancer mdpi.com

Modifications to the thiazole ring itself, particularly at the C5 position, have a profound impact on the activity of 2-aminothiazole (B372263) derivatives. The introduction of different functional groups at this position can alter the molecule's electronic properties and steric profile, leading to varied biological outcomes.

For instance, the introduction of a carboxanilide side chain at the fifth position of the thiazole ring has been linked to cytostatic effects on human chronic myeloid leukemia cells. mdpi.com Similarly, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have demonstrated good anti-proliferative effects against human K563 leukemia cells. mdpi.com

The addition of an arylazo moiety at the C5 position is another modification that has been explored, with resulting compounds showing good antimicrobial activity against E. coli, S. aureus, A. niger, and A. oryzaeto. mdpi.com However, in some cases, substitution at the C5 position can be detrimental to activity. For example, introducing a methyl or bromo group at the C5-position of the thiazole core led to a decrease in cytotoxic potency. researchgate.net

Table 2: Influence of Thiazole Ring (Position 5) Substitutions

Substituent at C5Observed EffectBiological ActivityReference
Carboxanilide side chainCytostatic effectsAnticancer (Leukemia) mdpi.com
Arylazo moietyGood antimicrobial activityAntimicrobial mdpi.com
Methyl or Bromo groupDecreased potencyAnticancer researchgate.net
Benzoyl groupImportant antioxidant potentialAntioxidant nih.gov

The 2-amino group is a key site for chemical modification and plays a significant role in the SAR of these compounds. Its ability to act as a hydrogen bond donor and its nucleophilicity make it a versatile handle for derivatization.

Acylation of the 2-amino group to form amides is a common strategy that often leads to enhanced activity. For example, converting the amino group to an N-acetyl or propionyl amide resulted in a great increase in binding affinity and selectivity for human adenosine A3 receptors. nih.gov In another study, acylation of the 2-aminothiazole with various acyl halides produced amides, some of which showed antibacterial activity. nih.gov Coupling the 2-amino group with amino acids and peptides has also yielded derivatives with significant antifungal and anthelmintic activities. asianpubs.org

Furthermore, the formation of Schiff bases by reacting the 2-amino group with various aromatic aldehydes has produced 2-arylideneamino-4-phenylthiazoles, with some compounds showing notable antibacterial activity against B. cereus. nih.gov The substituted amino group at the C2 position can accommodate a range of lipophilic substitutions, which can lead to potent biological activity. nih.gov

Table 3: Effect of Modifications at the 2-Amino Group

ModificationResulting GroupObserved EffectBiological ActivityReference
AcylationN-acetyl, N-propionyl amideIncreased binding affinity and selectivityAdenosine A3 receptor antagonism nih.gov
CouplingAmino acid/peptide conjugateSignificant activityAntifungal, Anthelmintic asianpubs.org
Condensation with aldehydesSchiff base (arylideneamino)Highest activity against B. cereus for one derivativeAntibacterial nih.gov
Acylation with acyl halidesAmideSome derivatives showed low antimicrobial activityAntimicrobial nih.gov

Elucidation of Key Pharmacophoric Features for Diverse Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For 4-phenyl-thiazol-2-ylamine derivatives, several key pharmacophoric features have been identified that contribute to their diverse biological activities.

The 2-aminothiazole scaffold itself is considered a privileged structure in drug development. mdpi.com The thiazole ring, with its sulfur and nitrogen heteroatoms, can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules. researchgate.net

For antifungal activity, lipophilicity has been identified as a key property that influences the ability of a drug to reach its target via transmembrane diffusion. nih.gov The presence of electronegative atoms on the aromatic rings, which can augment electron density, is also considered a beneficial feature for this activity. nih.gov

In the context of cholinesterase inhibition, the ability to form hydrogen bonds is important. irb.hr Molecular docking studies have revealed that the phenyl and thiazole rings can establish π–π interactions with key amino acid residues (like Trp286 and Tyr341) in the active site of the enzyme. irb.hr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been performed on thiazole derivatives to predict their activity and guide the design of new, more potent analogs. researchgate.net

These studies often use molecular descriptors that quantify various aspects of a molecule's structure, such as its lipophilicity, electronic properties, and shape. For instance, QSAR models for 4-thiazolidinones, a related class of compounds, indicated the important role of lipophilicity and dipole moment in their inhibitory activity against HIV-RT. researchgate.net

For 2-aminothiazol-4(5H)-one derivatives acting as 11β-HSD1 inhibitors, a predictive QSAR model was developed using an Artificial Neural Network (ANN) algorithm. nih.gov The model, which showed high accuracy, was built using 3D descriptors (like GETAWAY and 3D-MoRSE) and topological indices, highlighting the importance of the three-dimensional structure and connectivity of the molecules for their activity. nih.gov Such models can be applied to virtually screen new designs and prioritize compounds for synthesis and biological testing. nih.gov

Correlations between Structural Diversity and Spectrum of Biological Activities

The structural versatility of the 4-phenyl-thiazol-2-ylamine scaffold has led to the discovery of derivatives with a broad spectrum of biological activities. The specific pattern of substitution around the core structure dictates the interaction with different biological targets, resulting in a wide range of pharmacological effects.

This chemical class has demonstrated significant potential across multiple therapeutic areas:

Antimicrobial Activity: Derivatives have shown activity against various bacterial and fungal pathogens, including resistant strains. nih.govmdpi.com

Anticancer Activity: Many derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines, including breast, lung, and CNS cancers. nih.govnih.gov The mechanism often involves the inhibition of key cellular pathways. nih.gov

Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of various enzymes, such as cholinesterases (relevant for Alzheimer's disease), malate dehydrogenase, and cyclin-dependent kinases (CDKs). researchgate.netirb.hrrug.nl

Receptor Antagonism: Specific substitution patterns can yield compounds with high affinity and selectivity for G-protein coupled receptors, such as the adenosine A3 receptor. nih.gov

Anti-inflammatory and Antioxidant Activity: Some derivatives have shown potential as anti-inflammatory and antioxidant agents. nih.govresearchgate.net

The ability to introduce diverse substituents on the phenyl ring, the thiazole ring, and the amino group allows for the systematic exploration of chemical space. This has enabled medicinal chemists to correlate specific structural features with particular biological activities, paving the way for the rational design of new therapeutic agents based on the 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine scaffold.

Computational and Theoretical Investigations of 4 3 Ethoxy Phenyl Thiazol 2 Ylamine and Analogues

Molecular Docking Studies for Target Identification and Ligand-Receptor Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for identifying potential biological targets and understanding the binding interactions at an atomic level. Studies on 2-aminothiazole (B372263) derivatives, a class to which 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine belongs, have revealed interactions with various biological targets, including enzymes and proteins implicated in cancer and microbial infections. nih.govnih.govjpionline.org

For instance, docking studies on various 4-phenylthiazol-2-amine derivatives have been conducted to assess their binding affinity for specific protein targets. In one such study, derivatives were docked against the estrogen receptor-alpha (ER-α), a key target in breast cancer therapy. rjeid.comnih.gov The results indicated that these compounds fit well into the active site of the protein, occupying the same hydrophobic pocket as the standard drug, tamoxifen. nih.gov Compound 3e from this study, an analogue, exhibited a superior docking score of -8.911 kcal/mol compared to tamoxifen's -6.821 kcal/mol. nih.gov

Similarly, molecular docking of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant binding affinities for microbial and cancer-related protein targets. nih.gov These studies help in rationalizing the observed biological activities and guide the synthesis of more potent analogues. nih.gov For example, derivatives showed promising docking scores within the binding pockets of proteins with PDB IDs 1JIJ (Tyrosyl-tRNA synthetase from Staphylococcus aureus), 4WMZ, and 3ERT (human estrogen receptor). nih.gov

Another study focused on 2-aminothiazole derivatives as inhibitors of metabolic enzymes like carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The molecular docking analysis revealed that compounds like 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) had strong binding energies, indicating high inhibitory potential. nih.gov

The table below summarizes representative docking scores and binding interactions for analogues of this compound against various protein targets.

Compound/AnalogueTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting Residues
Compound 3e (4-Phenylthiazol-2-amine derivative)Estrogen Receptor-alpha (ER-α)-8.911Not Specified
Tamoxifen (Standard)Estrogen Receptor-alpha (ER-α)-6.821Not Specified
p2 (4-(4-Bromophenyl)thiazol-2-amine derivative)S. aureus DNA gyrase (1JIJ)-8.5Not Specified
p3 (4-(4-Bromophenyl)thiazol-2-amine derivative)S. aureus DNA gyrase (1JIJ)-8.3Not Specified
p4 (4-(4-Bromophenyl)thiazol-2-amine derivative)S. aureus DNA gyrase (1JIJ)-8.4Not Specified
p6 (4-(4-Bromophenyl)thiazol-2-amine derivative)Lanosterol 14-alpha demethylase (4WMZ)-8.7Not Specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole hCA I-6.75Not Specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole hCA II-7.61Not Specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole AChE-7.86Not Specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole BChE-7.96Not Specified

These docking studies collectively suggest that the 4-phenyl-thiazol-2-amine scaffold is a versatile pharmacophore capable of interacting with a diverse range of biological targets, paving the way for the development of targeted therapeutics.

Advanced Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiazole (B1198619) derivatives, DFT calculations provide valuable information on molecular geometry, electronic properties, and reactivity, which are essential for understanding their biological activity. researchgate.netedu.krd These theoretical calculations are often performed to complement experimental findings. researchgate.netnih.gov

DFT calculations are employed to optimize the molecular geometry and determine the electronic properties of thiazole compounds. researchgate.netedu.krd By analyzing parameters such as dipole moment and orbital energies, researchers can predict the reactivity and stability of these molecules. For example, a DFT study on 4-phenyl-3H-1,3-thiazol-2-ol, a related structure, was used to investigate its molecular geometry and electronic structure in both the ground and first excited states. nih.gov Such analyses help in understanding the fundamental chemical and physical characteristics that govern the behavior of these compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. materialsciencejournal.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. nih.govmdpi.com

In studies of thiazole derivatives, FMO analysis has been used to correlate electronic properties with biological activity. For instance, in a series of novel hydrazone scaffolds, the HOMO-LUMO energy gap was found to be a key indicator of their nonlinear optical (NLO) response. nih.gov A compound with a lower energy gap (3.595 eV) showed a substantial NLO response. nih.gov DFT studies on various thiazole derivatives have revealed that the HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole and phenyl rings, while the LUMO is distributed over the electron-accepting regions. This distribution is crucial for charge transfer interactions within the molecule. mdpi.com

The following table presents typical HOMO-LUMO energy gaps for related thiazole structures, calculated using DFT methods.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiazole Azo DyesVariesVaries~2.2 - 2.5
Thiazole-based Hydrazones (TCAH1-TCAH7)VariesVaries3.932 - 4.123
Thiazole-based Hydrazone (TCAH8)VariesVaries3.595

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential.

For thiazole derivatives, MEP analysis helps identify the reactive sites. Typically, the electronegative nitrogen and sulfur atoms in the thiazole ring, as well as oxygen atoms in substituents, appear as red or yellow regions, indicating they are likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amine group often show a blue color, marking them as potential sites for nucleophilic attack. edu.krd This information is vital for understanding intermolecular interactions, such as ligand-receptor binding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, charge transfer, and intramolecular interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Evaluation

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction provides an early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion profile. Furthermore, drug-likeness is often evaluated using rules such as Lipinski's Rule of Five.

Studies on various 2-aminothiazole and benzothiazole (B30560) derivatives have shown that these compounds generally exhibit favorable ADME properties. nih.govexcli.de For example, in silico predictions for a series of 4-phenylthiazol-2-amine derivatives indicated that their ADME properties fall within acceptable limits. rjeid.comnih.gov Similarly, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed they possess promising ADME characteristics. nih.govresearchgate.net

Lipinski's Rule of Five is a widely used guideline to assess drug-likeness and predict oral bioavailability. The rule states that a compound is more likely to be orally active if it meets the following criteria:

Molecular weight ≤ 500 Da

Log P (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Many synthesized thiazole derivatives have been shown to comply with these rules, suggesting good potential for oral administration. nih.govnih.gov For example, a series of thiazole carboxamide derivatives showed optimal pharmacokinetic and physicochemical values, including 100% predicted human oral absorption for most analogues. acs.org

The table below provides a summary of predicted ADME and drug-likeness parameters for representative thiazole analogues.

Compound ClassMolecular Weight (Da)Log PH-Bond DonorsH-Bond AcceptorsRule of Five ViolationsOral Bioavailability
4-Phenylthiazol-2-amine derivatives (3a-j)Within limitsWithin limitsWithin limitsWithin limits0Good
4-(4-Bromophenyl)-thiazol-2-amine derivatives (p1-p10)Within limitsWithin limitsWithin limitsWithin limits0Good
Thiazole carboxamide derivatives (2a-2j)Within limitsWithin limitsWithin limitsWithin limits0High (Predicted 100%)

These computational evaluations are critical in the early stages of drug discovery, as they help to prioritize compounds with the most promising profiles for further experimental investigation.

Conformational Analysis and Molecular Dynamics Simulations of this compound and Analogues

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its physicochemical properties and biological activity. For a molecule like this compound, which possesses several rotatable single bonds, a multitude of conformations are possible. Understanding the energetically favorable conformations and the dynamics of interconversion between them is crucial for a comprehensive molecular-level understanding. Computational chemistry provides powerful tools, such as conformational analysis and molecular dynamics (MD) simulations, to probe these aspects.

Conformational Analysis

To explore the conformational landscape, a potential energy surface (PES) scan is often performed. This computational technique involves systematically rotating a specific dihedral angle in predefined increments and calculating the molecule's potential energy at each step, while allowing the rest of the molecule's geometry to relax to its minimum energy state. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for these calculations due to its balance of accuracy and computational efficiency.

A PES scan for the rotation around the phenyl-thiazole bond would reveal the energy barriers between different planar and non-planar arrangements of the two rings. Steric hindrance between the hydrogen atoms on the adjacent rings is a key determinant of the rotational barrier. The planarity of the system is influenced by the extent of π-conjugation between the phenyl and thiazole rings.

Similarly, a PES scan for the rotation of the ethoxy group would identify the most stable orientations of the ethyl group relative to the phenyl ring. These calculations help in identifying the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Table 1: Potential Energy Surface Scan for Phenyl-Thiazole Bond Rotation in this compound

Dihedral Angle (°)Relative Energy (kcal/mol)
05.2
302.5
600.8
900.0
1200.9
1502.7
1805.5

Note: The data presented in this table is illustrative and based on typical rotational barriers for similar aromatic systems.

Table 2: Potential Energy Surface Scan for Ethoxy Group Rotation in this compound

Dihedral Angle (°)Relative Energy (kcal/mol)
03.0
301.5
600.5
900.0
1200.6
1501.8
1803.2

Note: The data presented in this table is illustrative and based on typical rotational barriers for similar substituted aromatic systems.

The results from such analyses typically indicate that the most stable conformer of this compound is likely to have a non-planar arrangement of the phenyl and thiazole rings to minimize steric clashes, with the ethoxy group oriented to reduce steric hindrance with the rest of the molecule.

Molecular Dynamics Simulations

While conformational analysis provides a static picture of the energetically favorable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and conformational changes in a simulated environment, such as in a solvent.

For a molecule like this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules (e.g., water) and simulating its behavior over a period of nanoseconds to microseconds. The simulation would reveal how the molecule explores different conformations, the flexibility of its various parts, and its interactions with the surrounding solvent molecules.

Key parameters that are often analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the simulation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the distribution of dihedral angles to understand the preferred conformations in a dynamic setting.

Table 3: Dihedral Angle Distribution from a Hypothetical Molecular Dynamics Simulation of this compound

Dihedral AngleMean (°)Standard Deviation (°)
Phenyl-Thiazole8515
C-O-C-C (Ethoxy)9520

Note: The data in this table is illustrative of typical results from an MD simulation.

Future Research Trajectories and Academic Perspectives

Exploration of Novel and Efficient Synthetic Pathways

A comparative analysis of existing and potential synthetic methods is presented in the table below:

MethodCatalyst/ReagentAdvantagesPotential for 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine Synthesis
Hantzsch Reactionα-haloketones and thioamidesWell-established, versatileHigh, widely used for 2-aminothiazole (B372263) synthesis derpharmachemica.com
One-Pot SynthesisVariousReduced reaction steps, improved efficiencyHigh, potential for streamlined production mdpi.com
Triethylamine CatalysisTriethylamineMild conditions, shorter reaction timesHigh, offers an efficient catalytic option bohrium.com
Silica Chloride CatalysisSilica ChlorideHeterogeneous catalyst, easy separationGood, provides a recyclable catalyst system researchgate.net
Catalyst-Free SynthesisNoneEnvironmentally friendly, cost-effectivePromising, aligns with green chemistry principles mdpi.com

Design and Synthesis of Multi-Target Directed Ligands

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred a shift from the "one-molecule, one-target" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov The this compound scaffold is a promising core for the design of MTDLs due to the inherent biological versatility of the 2-aminothiazole moiety. nih.govcolab.ws

Future research in this area will focus on the rational design of hybrid molecules that incorporate the this compound core with other pharmacophores known to interact with relevant biological targets. researchgate.net For instance, in the context of Alzheimer's disease, this could involve linking the thiazole (B1198619) derivative to a moiety with cholinesterase inhibitory activity. mdpi.com The design process for such MTDLs often involves a "framework combination" strategy, where two or more known active scaffolds are synthetically linked. nih.gov

Key considerations in the design of MTDLs based on this compound include:

Target Selection: Identifying a combination of targets that are synergistically involved in the pathophysiology of the disease of interest.

Linker Strategy: Choosing an appropriate linker to connect the different pharmacophoric units without compromising their individual binding affinities.

Physicochemical Properties: Ensuring that the final MTDL possesses drug-like properties, including appropriate solubility, stability, and the ability to cross biological membranes.

Advanced In Vitro Biological Profiling and Detailed Mechanism of Action Elucidation

A comprehensive understanding of the biological effects of this compound is crucial for its development as a therapeutic agent. Future research will necessitate a broad and detailed in vitro biological profiling to identify its full spectrum of activities. nih.govresearchgate.net This will involve screening the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, implicated in various diseases. nih.govnih.gov Techniques such as high-throughput screening (HTS) will be instrumental in efficiently assessing the compound's activity against large panels of targets.

Beyond initial activity screening, detailed mechanistic studies will be essential to elucidate how this compound exerts its biological effects. This will involve a variety of experimental approaches, including:

Enzyme kinetics studies: To determine the mode of inhibition for any identified enzymatic targets.

Cell-based assays: To investigate the compound's effects on cellular signaling pathways, cell cycle progression, and other cellular processes. mdpi.com

Molecular biology techniques: To identify the specific molecular targets and pathways modulated by the compound.

A thorough understanding of the mechanism of action will not only validate the therapeutic potential of this compound but also guide the design of more potent and selective second-generation analogues.

Integration of Cheminformatics and Artificial Intelligence for De Novo Molecular Design

Machine learning models, trained on large datasets of chemical structures and their corresponding biological activities, can be used to predict the therapeutic potential of virtual compounds. benthamdirect.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, a key component of cheminformatics, will be employed to build predictive models that correlate the structural features of this compound analogues with their biological activity. benthamdirect.com This will enable the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

The integration of AI in the development of this compound analogues will involve:

Predictive Modeling: Building robust models to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. nih.gov

Virtual Screening: Efficiently screening large compound libraries to identify potential hits. mdpi.com

Generative Models: Using deep learning techniques to design novel molecules with optimized properties.

Development and Application of this compound as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native biological context. Given its potential for biological activity, this compound could be developed into a valuable chemical probe. This would involve the design and synthesis of derivatives that are highly potent and selective for a specific biological target.

The development of a chemical probe based on this scaffold would require:

Identification of a specific target: Through advanced biological profiling and mechanism of action studies.

Optimization for potency and selectivity: Through iterative cycles of design, synthesis, and biological evaluation.

Attachment of a reporter tag: Such as a fluorescent dye or a biotin (B1667282) tag, to enable visualization and pull-down experiments.

Once developed, such a chemical probe could be used to investigate the role of its target protein in various cellular processes and disease models, providing valuable insights into fundamental biology and disease pathophysiology. The versatility of the 2-aminothiazole scaffold suggests that derivatives of this compound could be developed as probes for a variety of biological targets. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.